Tetraamminepalladium(II) dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

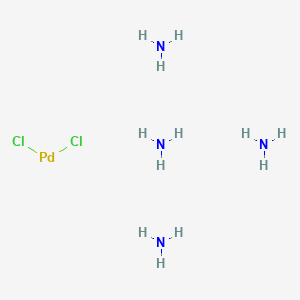

Tetraamminepalladium(II) dichloride, also known as this compound, is a useful research compound. Its molecular formula is Cl2H12N4Pd and its molecular weight is 245.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Tetraamminepalladium(II) dichloride is primarily utilized as a catalyst in various organic reactions. Its ability to facilitate reactions such as cross-coupling has made it invaluable in synthetic organic chemistry.

Key Reactions:

- Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with aryl halides, facilitated by palladium catalysts. This compound serves as an effective catalyst for this process, enabling the formation of biaryl compounds .

- Heck Reaction: In this reaction, alkenes are coupled with aryl halides to form substituted alkenes. The presence of this compound enhances the efficiency and selectivity of the reaction .

- Sonogashira Coupling: This method couples terminal alkynes with aryl halides, and this compound is often used to improve yields and reaction rates .

Nanoparticle Synthesis

This compound is also employed as a precursor for the synthesis of palladium nanoparticles. These nanoparticles exhibit unique catalytic properties and can be supported on various substrates, enhancing their applicability in catalysis.

Applications in Nanoparticle Synthesis:

- Carbon Supports: The compound can be used to synthesize palladium nanoparticles on carbon supports, which are effective catalysts for the selective reduction of nitrite to nitrogen .

- Immobilized Catalysts: By immobilizing palladium complexes derived from this compound on different substrates, researchers can create catalysts with high activity and stability .

Material Science

In material science, this compound is utilized for developing advanced materials with specific properties.

Key Applications:

- Conductive Polymers: The compound can be integrated into conductive polymer matrices to enhance electrical conductivity and thermal stability .

- Mesoporous Materials: It is used in the preparation of mesoporous structures that have applications in catalysis and adsorption processes .

Case Study 1: Suzuki-Miyaura Reaction

A study demonstrated that using this compound as a catalyst significantly improved the yield of biaryl compounds compared to other palladium sources. The optimized conditions allowed for a reduction in reaction time while maintaining high selectivity .

Case Study 2: Palladium Nanoparticles on Carbon Supports

Research indicated that palladium nanoparticles synthesized from this compound exhibited enhanced catalytic activity in the reduction of nitrites. The study highlighted the efficiency of these nanoparticles when supported on activated carbon, showcasing their potential in environmental applications .

Eigenschaften

CAS-Nummer |

15974-14-8 |

|---|---|

Molekularformel |

Cl2H12N4Pd |

Molekulargewicht |

245.4 g/mol |

IUPAC-Name |

azane;dichloropalladium |

InChI |

InChI=1S/2ClH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 |

InChI-Schlüssel |

AQBOUNVXZQRXNP-UHFFFAOYSA-L |

SMILES |

N.N.N.N.Cl[Pd]Cl |

Kanonische SMILES |

N.N.N.N.[Cl-].[Cl-].[Pd+2] |

Verwandte CAS-Nummern |

13601-08-6 (dinitrate) 13815-17-3 (dichloride) 61495-96-3 (diacetate) 68413-68-3 (dihydroxide) |

Synonyme |

dichlorotetramine palladium(II) dichlorotetramine palladium(II) diacetate dichlorotetramine palladium(II) dichloride dichlorotetramine palladium(II) dihydroxide dichlorotetramine palladium(II) dinitrate tetraamine palladium tetramine dichloropalladium(II) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.